molecular formula C16H25N3O2 B1500854 4-(4-Methyl-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 939986-29-5

4-(4-Methyl-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1500854
CAS No.: 939986-29-5
M. Wt: 291.39 g/mol
InChI Key: KOUBXGGVBSDXQA-UHFFFAOYSA-N
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Description

4-(4-Methyl-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a pyridine ring with a methyl group at the 4-position, and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common approach is the reaction of 4-methyl-pyridin-2-amine with piperidine-1-carboxylic acid tert-butyl ester under suitable conditions, such as the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle the required reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for its intended applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can yield amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.

Medicine: In the medical field, this compound could be explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its properties make it suitable for various applications, including as a precursor or intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 4-(4-Methyl-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 4-(4-Methyl-piperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (Imatinib): This compound is structurally similar and is used as an antineoplastic agent.

  • 4-Methyl-3-(pyridin-2-ylamino)benzamide derivatives: These compounds are used as c-Abl inhibitors with potential neuroprotective effects.

Uniqueness: 4-(4-Methyl-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester stands out due to its specific structural features, which may confer unique reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

tert-butyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-12-5-8-17-14(11-12)18-13-6-9-19(10-7-13)15(20)21-16(2,3)4/h5,8,11,13H,6-7,9-10H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUBXGGVBSDXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671498
Record name tert-Butyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-29-5
Record name tert-Butyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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